

An In-depth Technical Guide to the Isomers of Tetrachloropropene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrachloropropene**

Cat. No.: **B083866**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of **tetrachloropropene**, a group of chlorinated alkenes with the chemical formula $C_3H_2Cl_4$. This document details their physical and chemical properties, experimental protocols for their synthesis, and a visualization of the key synthetic pathways. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.

Isomers of Tetrachloropropene

Several structural and geometric isomers of **tetrachloropropene** exist, each with unique properties. The primary isomers discussed in this guide are:

- **1,1,2,3-Tetrachloropropene**
- **1,1,3,3-Tetrachloropropene**
- **1,2,3,3-Tetrachloropropene**
- **2,3,3,3-Tetrachloropropene**
- **1,3,3,3-Tetrachloropropene**

Physicochemical Properties

The following table summarizes the known physicochemical properties of the **tetrachloropropene** isomers. Data has been compiled from various sources and is presented for comparative analysis.

Property	1,1,2,3-Tetrachloropropene	1,1,3,3-Tetrachloropropene	1,2,3,3-Tetrachloropropene	2,3,3,3-Tetrachloropropene
CAS Number	10436-39-2[1]	18611-43-3[2]	20589-85-9[3]	16500-91-7[4]
Molecular Weight	179.86 g/mol [5]	179.9 g/mol [6]	179.9 g/mol	179.9 g/mol [4]
Boiling Point	162 °C @ 743 mmHg[7], 167.1 °C[8]	176.1 °C @ 760 mmHg[9]	No data available	No data available
Density	1.5498 g/mL @ 20 °C[7], 1.5409 g/mL[8]	1.532 g/cm³[9]	No data available	No data available
Refractive Index	1.5202 @ 20 °C[7], 1.5121 (estimate)[8]	1.511[9]	No data available	No data available
Appearance	Colorless oily liquid[8]	Colorless to yellowish liquid[6]	No data available	No data available
Solubility	Soluble in chloroform and carbon tetrachloride[8]	No data available	No data available	No data available
Vapor Pressure	4.676 kPa @ 74.8 °C[8]	1.49 mmHg @ 25 °C[9]	No data available	No data available
Flash Point	No data available	64 °C[9]	No data available	No data available

Experimental Protocols

Detailed methodologies for the synthesis of key **tetrachloropropene** isomers are outlined below. These protocols are based on established patent literature and provide a foundation for laboratory-scale synthesis.

Protocol 1: Synthesis of 1,1,2,3-Tetrachloropropene

The synthesis of 1,1,2,3-tetrachloropropene can be achieved through a multi-step process starting from the reaction of ethylene with carbon tetrachloride.[\[10\]](#)

Step 1: Synthesis of 1,1,1,3-Tetrachloropropane

- Charge a reaction vessel with carbon tetrachloride, a source of metallic iron (activator), and a promoter (e.g., trialkyl phosphite or a phosphorus(V) compound with a phosphoryl group).
- Introduce ethylene into the liquid phase.
- Maintain the reaction temperature between 50°C and 150°C, preferably 70°C to 130°C.[\[11\]](#)

Step 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane

- Slowly add a caustic solution to the 1,1,1,3-tetrachloropropane containing a phase transfer catalyst.
- Agitate the reaction mixture at a temperature between 40°C and 80°C, preferably 50°C to 75°C.[\[10\]](#)
- After the addition is complete, continue stirring at the reaction temperature, then cool the mixture.
- Separate and discard the aqueous phase. The organic phase contains a mixture of 1,1,3- and 3,3,3-trichloropropene.

Step 3: Chlorination of Trichloropropene Mixture

- Chlorinate the trichloropropene mixture from the previous step, preferably in the presence of ultraviolet light, to produce 1,1,1,2,3-pentachloropropene.

Step 4: Dehydrochlorination of 1,1,1,2,3-Pentachloropropane

- Dehydrochlorinate the 1,1,1,2,3-pentachloropropane using a base to produce a mixture of 1,1,2,3- and 2,3,3,3-tetrachloropropenes.

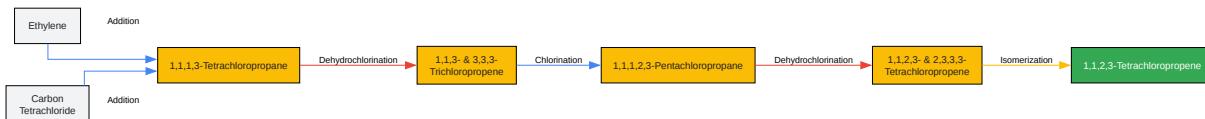
Step 5: Isomerization of 2,3,3,3-Tetrachloropropene

- Contact the mixture of tetrachloropropenes with a Lewis acid catalyst, such as anhydrous ferric chloride, to effect the allylic rearrangement of 2,3,3,3-tetrachloropropene to the desired 1,1,2,3-tetrachloropropene.[\[11\]](#) This isomerization can be quantitative.[\[11\]](#)

Protocol 2: Synthesis of 1,1,3,3-Tetrachloropropene

1,1,3,3-Tetrachloropropene can be synthesized via the dehydrochlorination of 1,1,1,3,3-pentachloropropane.[\[12\]](#)

Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane


- Combine vinyl chloride, carbon tetrachloride, iron powder, and an organophosphate (e.g., tributylphosphate) in a reaction vessel.
- The reaction, known as the Kharasch reaction, is typically carried out at temperatures ranging from 80°C to 125°C.[\[12\]](#)

Step 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

- Perform a reactive distillation of the 1,1,1,3,3-pentachloropropane in the presence of ferric chloride.
- The dehydrochlorination reaction produces 1,1,3,3-tetrachloropropene and hydrogen chloride, which are continuously removed from the reaction zone by distillation.[\[12\]](#)
- The reactive distillation can be conducted at temperatures between 60°C and 160°C, with a preferred range of 80°C to 100°C.[\[12\]](#)

Visualization of Synthetic Pathway

The following diagram illustrates the multi-step synthesis of **1,1,2,3-tetrachloropropene**, highlighting the key intermediates and reaction types.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **1,1,2,3-Tetrachloropropene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,2,3-Tetrachloropropene | SIELC Technologies [sielc.com]
- 2. 1,1,3,3-Tetrachloropropene | C3H2Cl4 | CID 5324889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,3-Tetrachloro-propene | C3H2Cl4 | CID 30191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propene, 2,3,3,3-tetrachloro- | C3H2Cl4 | CID 588742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrachloropropene | 10436-39-2 [chemicalbook.com]
- 6. 1,1,3,3-Tetrachloroprop-1-ene|Research Chemical [benchchem.com]
- 7. CAS 10436-39-2 | 1300-5-08 | MDL MFCD01024427 | 1,1,2,3-Tetrachloropropene | SynQuest Laboratories [synquestlabs.com]
- 8. chembk.com [chembk.com]

- 9. 1,1,3,3-Tetrachloroprop-1-ene | lookchem [lookchem.com]
- 10. US4650914A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 11. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 12. US20170081263A1 - Method for making 1,1,3,3-tetrachloropropene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of Tetrachloropropene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083866#what-are-the-isomers-of-tetrachloropropene-and-their-properties\]](https://www.benchchem.com/product/b083866#what-are-the-isomers-of-tetrachloropropene-and-their-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com